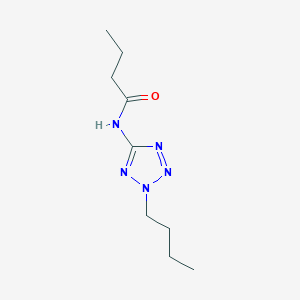![molecular formula C24H28N2O4 B251224 N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide, also known as AAF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AAF belongs to the class of compounds known as furamide derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mechanism of Action
The exact mechanism of action of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, this compound has been shown to increase dopamine levels in the brain, which may be beneficial in the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide in lab experiments is that it has been extensively studied and its biological activities are well characterized. Additionally, this compound is relatively easy to synthesize and is readily available. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide. One area of interest is the development of this compound derivatives with improved biological activity and selectivity. Another area of interest is the investigation of the potential use of this compound in the treatment of Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 1-adamantylacetic acid, which is first converted to its acid chloride derivative. This is then reacted with 2-methoxyaniline to form the corresponding amide. Finally, the amide is reacted with furfurylamine to yield this compound.
Scientific Research Applications
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H28N2O4/c1-29-21-10-18(4-5-19(21)26-23(28)20-3-2-6-30-20)25-22(27)14-24-11-15-7-16(12-24)9-17(8-15)13-24/h2-6,10,15-17H,7-9,11-14H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
BKZXHXJMMLRDKL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=CO5 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251141.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251142.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251144.png)


![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)

